2,2'-Sulfonylbis[N-(4-methoxyphenyl)-N-methylbenzamide]
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Overview
Description
N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, carbamoyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with a suitable reagent to introduce the methoxy group.
Carbamoylation: The intermediate is then reacted with a carbamoyl chloride derivative to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Methoxy groups are converted to aldehydes or acids.
Reduction: Carbamoyl groups are converted to amines.
Substitution: Sulfonyl groups are replaced by nucleophiles.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- 4-methoxy-N-phenylbenzylamine
Uniqueness
N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methyl-carbamoyl]phenyl]sulfonyl-N-methyl-benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
71087-61-1 |
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Molecular Formula |
C30H28N2O6S |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[(4-methoxyphenyl)-methylcarbamoyl]phenyl]sulfonyl-N-methylbenzamide |
InChI |
InChI=1S/C30H28N2O6S/c1-31(21-13-17-23(37-3)18-14-21)29(33)25-9-5-7-11-27(25)39(35,36)28-12-8-6-10-26(28)30(34)32(2)22-15-19-24(38-4)20-16-22/h5-20H,1-4H3 |
InChI Key |
QYWPFHAQZIPZEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3C(=O)N(C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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